4-Benzyl-2-nitrophenol
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-Benzyl-2-nitrophenol often involves nitration reactions and the formation of biaryl structures. For instance, Kumar et al. (2015) described the synthesis of functionalized 4-nitro-dibenzofurans through a double functionalization process involving nitration and cycloetherification, highlighting the versatility of nitrophenol derivatives in synthetic chemistry (Kumar et al., 2015).
Molecular Structure Analysis
The molecular structure of related nitrophenol compounds has been extensively studied using X-ray diffraction techniques. For example, the crystal structure of (4′-carbomethoxy-2′-nitrophenoxy)benzene revealed insights into the effect of intramolecular interactions on the nitro substituents, which can be extrapolated to understand the structural aspects of 4-Benzyl-2-nitrophenol (Gopal, Chandler, & Robertson, 1980).
Chemical Reactions and Properties
Nitro-substituted phenols, including 4-Benzyl-2-nitrophenol, exhibit interesting reactivity due to the presence of the nitro group. For example, Nandi et al. (2012) synthesized 4-[[(4-nitrophenyl)methylene]imino]phenols and explored their solvatochromism, demonstrating the impact of the nitro group on the solvatochromic behavior and potential as probes for investigating solvent mixtures (Nandi et al., 2012).
Physical Properties Analysis
The physical properties of nitrophenol derivatives, such as solubility and crystal structure, have been thoroughly investigated. For instance, the cocrystal of 4-nitrophenol and 2,1,3-benzoselenadiazole provided insights into the hydrogen bonding and π-π stacking interactions, which are crucial for understanding the physical properties of 4-Benzyl-2-nitrophenol (Lan, Miao, & Wang, 2023).
Chemical Properties Analysis
The chemical properties of 4-Benzyl-2-nitrophenol can be inferred from studies on similar nitrophenol compounds. The reaction of 2-nitrophenol with trichloroacetaldehyde, for example, highlighted the reactivity of the nitro group and provided a basis for understanding the chemical behavior of nitrophenol derivatives (Irving & Irving, 1991).
Scientific Research Applications
Nitrophenols in Methanogenic Systems
Nitrophenols, including compounds like 4-Benzyl-2-nitrophenol, are used in various industries such as explosives, pharmaceuticals, and dyes. Research indicates that nitrophenols can affect anaerobic systems, particularly methanogenic systems involved in waste treatment. The study by Podeh, Bhattacharya, and Qu (1995) in "Water Research" suggests that the toxicity of nitrophenols to methanogenic systems follows a specific order, with mononitrophenols showing complete removal in certain conditions. This research is significant for understanding the environmental impact and treatment of industrial waste containing nitrophenols (Podeh, Bhattacharya, & Qu, 1995).
Degradability in Anaerobic Systems
Uberoi and Bhattacharya (1997) in "Water Environment Research" studied the degradability of nitrophenols, including 4-nitrophenol, in anaerobic systems. The research found that nitrophenols are more inhibitory to acetate utilization than propionate utilization in these systems. This study is crucial for understanding the biodegradation processes of nitrophenols in environments where anaerobic digestion is prevalent (Uberoi & Bhattacharya, 1997).
Gas-Phase Reaction with NO3
The reaction of nitrophenols in the gas phase, particularly with NO3 radicals, was investigated by Bolzacchini et al. (2001) in "Environmental Science & Technology". They found that the reaction of NO3 radicals with phenol leads to the formation of nitrophenols, including 2-nitrophenol. This research contributes to understanding the atmospheric chemistry of nitrophenols and their environmental implications (Bolzacchini et al., 2001).
Catalytic Applications
A study in "Applied Surface Science" by Bi et al. (2019) explored the use of nitrophenols in catalysis. They focused on the catalytic performance of various PdxCuy catalysts for the reduction of 4-nitrophenol. This research is significant for the development of efficient and cost-effective methods for converting nitrophenols in industrial processes (Bi et al., 2019).
Photocatalytic Degradation
Dieckmann and Gray (1996) in "Water Research" conducted experiments on the photocatalytic degradation of 4-nitrophenol using TiO2. They examined the mechanism of degradation and identified major aromatic intermediates. This research is relevant for developing methods to treat water contaminated with nitrophenols and enhance their biodegradability (Dieckmann & Gray, 1996).
Safety And Hazards
4-Benzyl-2-nitrophenol is harmful if swallowed, in contact with skin or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Future Directions
The future directions of 4-Benzyl-2-nitrophenol research could involve the development of robust catalysts for heterogeneous catalytic reactions . It could also involve the exploration of the application of these bimetallic nanoparticles for removal of hazardous organic pollutant, viz. 4-nitrophenol .
properties
IUPAC Name |
4-benzyl-2-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-13-7-6-11(9-12(13)14(16)17)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIBMYMEBYRTTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C=C2)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354900 | |
Record name | 4-benzyl-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-2-nitrophenol | |
CAS RN |
37021-63-9 | |
Record name | 4-benzyl-2-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10354900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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